![molecular formula C15H17NO2 B6329646 N-Benzyl-3,5-dimethoxyaniline CAS No. 207340-90-7](/img/structure/B6329646.png)
N-Benzyl-3,5-dimethoxyaniline
Overview
Description
N-Benzyl-3,5-dimethoxyaniline (NBDMA) is an aromatic amine derived from benzyl alcohol and 3,5-dimethoxybenzoic acid. It is a colorless solid with a melting point of 85-86°C and a boiling point of 241-242°C. NBDMA has been used in various scientific and industrial applications due to its unique properties, such as its low toxicity, high solubility in water, and low volatility. Additionally, it has been used as a precursor for the synthesis of other compounds, such as dyes, pharmaceuticals, and polymers.
Scientific Research Applications
1. Chemical Synthesis and Crystal Structure
- Preparation and Structural Analysis: N-Benzyl-3,5-dimethoxyaniline derivatives have been synthesized and structurally analyzed. For example, Hong-Lei Li and J. Cui (2011) prepared a compound where the dimethoxyphenyl–amide segment is almost planar, indicating a specific molecular conformation that could be relevant in various chemical reactions (Li & Cui, 2011).
2. Polymer Research
- Synthesis of Conducting Polymers: N-Benzyl-3,5-dimethoxyaniline has applications in polymer science. Storrier et al. (1994) demonstrated the synthesis and characterization of poly(2,5-dimethoxyaniline), showing its potential as a soluble, conducting polymer (Storrier, Colbran, & Hibbert, 1994).
3. Organic Chemistry and Compound Synthesis
- Bisindoline Synthesis: The compound has been used in the synthesis of bisindolines, as shown by James Kovach and colleagues (2014). They explored reactions with vicinal diones, leading to various bisindoline and indolinone derivatives (Kovach, Brennessel, & Jones, 2014).
4. Photolysis Research
- Photolysis Monitoring: Research by P. Wong et al. (1996) included the use of derivatives in the photolysis of benzyl acetate, demonstrating the utility of these compounds in understanding chemical reactions under light exposure (Wong et al., 1996).
5. Medicinal Chemistry
- Synthesis of Potential Drug Molecules: In the field of medicinal chemistry, N-Benzyl-3,5-dimethoxyaniline has been used to synthesize molecules with potential therapeutic applications. For example, studies like those by N. Madadi et al. (2014) have synthesized analogs with anti-proliferative activity against tumor cell lines (Madadi et al., 2014).
6. Green Chemistry
- Use in Green Chemistry: M. Chafiq et al. (2020) focused on green chemistry applications, using derivatives for the protection of mild steel in corrosive environments (Chafiq et al., 2020).
7. Antibacterial Research
- Antibacterial Evaluation: E. J. L. Lana et al. (2006) investigated the antibacterial activity of 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, demonstrating the potential antimicrobial properties of these compounds (Lana, Carazza, & Takahashi, 2006).
properties
IUPAC Name |
N-benzyl-3,5-dimethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKYYJGDHWBTSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,5-dimethoxyaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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